Dichloromethylamine

Description

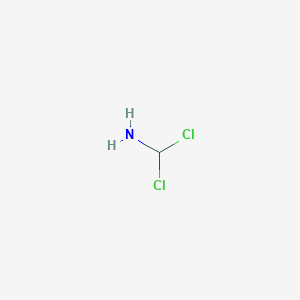

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloromethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2N/c2-1(3)4/h1H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELBUDBANIEXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichloromethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylamine (CH₃NCl₂) is a halogenated amine that serves as a reactive intermediate and building block in organic synthesis. Its chemical properties are dictated by the presence of two electrophilic chlorine atoms attached to a nitrogen atom, rendering the molecule susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on experimental data and synthetic protocols.

Chemical Properties

This compound is a volatile and reactive compound. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₃NCl₂ | [1] |

| Molecular Weight | 99.947 g/mol | [1] |

| CAS Number | 7651-91-4 | [1] |

| IUPAC Name | N,N-Dichloromethanamine | [1] |

| Boiling Point | 61.3 °C at 760 mmHg | |

| Density | 1.331 g/cm³ |

Structure and Spectroscopy

The molecular structure of this compound consists of a central nitrogen atom bonded to a methyl group and two chlorine atoms. The geometry around the nitrogen atom is trigonal pyramidal, similar to ammonia, due to the presence of a lone pair of electrons on the nitrogen.

Vibrational Spectroscopy (Infrared)

| Bond | Vibration Type | Expected Frequency Range (cm⁻¹) |

| C-H (in CH₃) | Stretching | 2950-2850 |

| C-H (in CH₃) | Bending | 1470-1370 |

| C-N | Stretching | 1250-1020 |

| N-Cl | Stretching | 800-600 |

The N-Cl stretching frequency is particularly diagnostic for N-chloroamines and typically appears in the fingerprint region of the IR spectrum.

Mass Spectrometry

The mass spectrum of N,N-dichloromethylamine provides valuable information about its molecular weight and fragmentation pattern under electron ionization. A publicly available mass spectrum shows key fragments that can be used for its identification.[1]

Logical Relationship of Mass Spectral Fragmentation:

References

Dichloromethylamine (CAS RN: 7651-91-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides an in-depth technical overview of Dichloromethylamine (CH₃Cl₂N), a chlorinated derivative of methylamine. Due to its reactive nature, this compound is primarily of interest as a chemical intermediate and reagent in organic synthesis. This guide consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety considerations. It is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a volatile and reactive compound. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| Molecular Formula | CH₃Cl₂N | [1][2] |

| Molecular Weight | 99.95 g/mol | [1] |

| CAS Registry Number | 7651-91-4 | [2] |

| Appearance | Not specified, likely a liquid | Assumed based on boiling point |

| Boiling Point | Not explicitly available; related compounds are volatile | |

| Density | Not explicitly available | |

| Solubility | Expected to react with water | [3] |

| Synonyms | N,N-Dichloromethylamine, Methyldichloramine | [1] |

Synthesis and Purification

While detailed, peer-reviewed laboratory procedures for the synthesis of this compound are not widely published, a common method for the preparation of N,N-dichloroamines involves the reaction of the corresponding primary amine with a chlorinating agent. A plausible synthetic route is the reaction of methylamine with an excess of a suitable chlorinating agent, such as tert-butyl hypochlorite, in an appropriate solvent.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized procedure based on the synthesis of similar compounds and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

Methylamine (solution in a suitable solvent like THF or as a gas)

-

tert-Butyl hypochlorite (or another suitable chlorinating agent)[4]

-

Anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Anhydrous sodium sulfate (for drying)

-

Apparatus for reaction under inert atmosphere, cooling, and distillation.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine in the anhydrous solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric excess (at least 2 equivalents) of tert-butyl hypochlorite to the stirred methylamine solution.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS analysis of quenched aliquots).

-

Upon completion, the reaction mixture can be carefully washed with cold, dilute sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with cold brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent. The resulting solution contains the crude this compound.

Purification

Due to its potential instability, purification of this compound should be conducted with care. Vacuum distillation is the most probable method for purification to minimize thermal decomposition.[5][6][7][8][9]

Experimental Protocol: Purification by Vacuum Distillation

Procedure:

-

Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is free of cracks.[5]

-

Transfer the crude this compound solution to the distillation flask.

-

Slowly apply vacuum and gently heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the given pressure. The exact boiling point under vacuum is not documented and would need to be determined experimentally.

-

The purified product should be stored under an inert atmosphere at low temperatures and protected from light.

References

- 1. spectrabase.com [spectrabase.com]

- 2. N,N-Dichloromethylamine [webbook.nist.gov]

- 3. scienceinteractive.com [scienceinteractive.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Purification [chem.rochester.edu]

- 6. How To [chem.rochester.edu]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. buschvacuum.com [buschvacuum.com]

- 9. youtube.com [youtube.com]

Dichloromethylamine: A Technical Guide for Scientific and Drug Development Professionals

An In-depth Examination of its Physicochemical Properties, Synthesis, Reactivity, and Biological Significance

Abstract

Dichloromethylamine (CH₃Cl₂N) is a chlorinated derivative of methylamine belonging to the N-chloramine class of compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The document details its known physicochemical properties, outlines a probable synthetic route, and discusses its chemical reactivity and decomposition. Furthermore, it explores the broader biological activities of N-chloramines, including their antimicrobial and cytotoxic effects, providing context for the potential, yet underexplored, applications of this compound in therapeutic development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key procedures.

Physicochemical Characteristics

This compound is a volatile and reactive compound. Its fundamental physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃Cl₂N | [1] |

| Molecular Weight | 99.947 g/mol | [1] |

| CAS Number | 7651-91-4 | [1] |

| Boiling Point | 61.3 °C at 760 mmHg | [2] |

| Density | 1.331 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

This protocol describes the probable synthesis of this compound via the chlorination of methylamine hydrochloride with sodium hypochlorite.

Materials:

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined prior to use)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Methylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of methylamine hydrochloride in distilled water. Cool the solution in an ice bath to 0-5 °C.

-

Basification: While maintaining the low temperature, slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free methylamine. The pH of the solution should be adjusted to be slightly alkaline.

-

Chlorination: With vigorous stirring and continued cooling, add an excess (at least a 2:1 molar ratio of NaOCl to methylamine) of sodium hypochlorite solution dropwise from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically testing for the presence of the N-chloro group using potassium iodide-starch paper (a blue-black color indicates the presence of active chlorine).

-

Extraction: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Extract the this compound from the aqueous phase with several portions of a suitable organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent. The solvent can then be carefully removed under reduced pressure using a rotary evaporator to yield crude this compound. Caution: this compound is expected to be volatile and potentially unstable; therefore, excessive heating should be avoided.

Purification:

Further purification may be achieved by distillation under reduced pressure. However, given the potential thermal instability of N-chloramines, this should be performed with extreme caution.

Logical Workflow for Synthesis:

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound.[5] It allows for the separation from other components and provides a mass spectrum for identification.

Experimental Protocol: GC-MS Analysis

-

Instrument: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the heated inlet.

-

Temperature Program: A temperature gradient is typically used, starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. A scan range of m/z 35-200 is appropriate to capture the molecular ion and expected fragments.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum for N,N-Dichloromethylamine is available in public databases. The fragmentation pattern is a key identifier.

Predicted Fragmentation Pattern:

Based on the principles of mass spectrometry for amines and chlorinated compounds, the following fragmentation pathways are expected:

-

Alpha-cleavage: Cleavage of the C-N bond is a common fragmentation pathway for amines.

-

Loss of Chlorine: Loss of one or both chlorine atoms as radicals or HCl.

-

Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain were longer, but are less likely here.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4 peaks with specific ratios).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

-

A single peak (singlet) is expected for the three equivalent protons of the methyl group.

-

The electronegative nitrogen and two chlorine atoms attached to the nitrogen will cause a significant downfield shift compared to a simple methylamine.

-

Predicted Chemical Shift (δ): Approximately 3.0 - 3.5 ppm.

¹³C NMR (Predicted):

-

A single peak is expected for the carbon of the methyl group.

-

The attachment to the electronegative nitrogen atom will shift the carbon signal downfield.

-

Predicted Chemical Shift (δ): Approximately 40 - 50 ppm.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not available. The predicted characteristic absorption bands are based on data for other N-chloro compounds and tertiary amines.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950 - 2850 | C-H stretch | Medium |

| 1470 - 1440 | C-H bend | Medium |

| 1250 - 1020 | C-N stretch | Medium-Strong |

| 800 - 600 | N-Cl stretch | Strong |

The N-Cl stretching frequency is highly dependent on the molecular structure and can be influenced by the presence of other electronegative atoms.

Chemical Reactivity and Stability

N-chloramines are known for their reactivity as oxidizing and chlorinating agents. Their stability is influenced by factors such as temperature, pH, and exposure to light.

-

Decomposition: this compound is expected to be thermally unstable and may decompose, potentially explosively under certain conditions. The decomposition of N-chloramines often involves the homolytic cleavage of the N-Cl bond to form radical species.

-

Hydrolysis: In aqueous solutions, N-chloramines can undergo hydrolysis to release hypochlorous acid (HOCl), which contributes to their antimicrobial properties.[10] The rate of hydrolysis is dependent on the pH of the solution.

-

Reactivity with Organic Molecules: As an oxidizing agent, this compound is expected to react with various organic functional groups, particularly thiols, thioethers, and amines.[11] This reactivity is central to its biological activity.

Biological Activity and Relevance to Drug Development

While specific studies on the biological activity of this compound are scarce, the broader class of N-chloramines has been investigated for its antimicrobial and cytotoxic properties, making them of interest in the development of anti-infective agents.[11]

Antimicrobial Activity

N-chloramines exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2] Their mechanism of action is primarily attributed to their oxidizing nature.

Mechanism of Antimicrobial Action:

-

Oxidation of Cellular Components: The active chlorine (Cl⁺) in N-chloramines can oxidize critical biomolecules in microorganisms. This includes lipids and proteins in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[12]

-

Enzyme Inactivation: A key target for N-chloramines are enzymes, particularly those containing sulfhydryl (-SH) groups in their active sites, such as cysteine residues. Oxidation of these thiols to disulfides or other oxidized forms leads to irreversible enzyme inactivation and disruption of metabolic pathways.[1][2]

-

DNA Damage: N-chloramines have also been shown to cause damage to bacterial DNA, further contributing to their bactericidal effects.[2]

Cytotoxicity

The same oxidative properties that make N-chloramines effective antimicrobials also contribute to their cytotoxicity towards mammalian cells.[13] The primary mechanism of cytotoxicity is also believed to be the non-specific oxidation of cellular components, particularly proteins containing reactive thiol groups.[5][14] This can lead to the disruption of critical cellular processes and, at higher concentrations, cell death.

Potential in Drug Development

The antimicrobial properties of N-chloramines have led to their investigation as topical anti-infective agents.[11] The "magic chloro" effect, where the introduction of chlorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a molecule, is a well-documented strategy in drug discovery.[15] While this compound itself is likely too reactive and unstable for systemic use, it serves as a simple model for understanding the fundamental chemistry and biological activity of N-chloro compounds. The development of more stable N-chloramine derivatives continues to be an area of interest for creating new antimicrobial drugs that are less prone to bacterial resistance.[11]

Handling and Safety

This compound should be handled with extreme caution in a well-ventilated fume hood. As with other N-chloramines, it is expected to be a strong oxidizing agent and may be corrosive and toxic. It is also potentially unstable and could decompose violently, especially upon heating or in the presence of certain impurities. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a simple yet reactive N-chloramine with characteristic physical and chemical properties. While specific experimental data for this compound is limited, its behavior can be largely inferred from the well-studied class of N-chloramines. Its potent oxidizing nature is the basis for its expected antimicrobial and cytotoxic activities, which positions the broader class of N-chloramines as a promising area for the development of novel anti-infective agents. Further research into the synthesis, stability, and specific biological interactions of this compound and related compounds could provide valuable insights for the design of new therapeutic agents.

References

- 1. Inactivation of enzymes and an enzyme inhibitor by oxidative modification with chlorinated amines and metal-catalyzed oxidation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. Monochloramine Impairs Caspase-3 Through Thiol Oxidation and Zn2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. Monochloramine - Wikipedia [en.wikipedia.org]

- 10. N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Chloramine B against bacteria? - Blog [nuomengchemical.com]

- 12. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histamine chloramine reactivity with thiol compounds, ascorbate, and methionine and with intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gdch.app [gdch.app]

- 15. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of Dichloromethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylamine is an organic compound belonging to the N-chloramine class, characterized by the presence of two chlorine atoms attached to a nitrogen atom, which is also bonded to a methyl group. N-chloramines are known for their high reactivity and are often used as disinfectants, oxidizing agents, and intermediates in organic synthesis. Their utility is intrinsically linked to their chemical instability. This guide provides a comprehensive overview of the known stability characteristics, decomposition pathways, and recommended storage and handling conditions for this compound, drawing from data on analogous compounds.

Chemical and Physical Properties

While specific experimentally determined properties for this compound are scarce, some basic properties can be estimated or are available from limited sources.

| Property | Value | Source/Comment |

| Chemical Formula | CH₃NCl₂ | - |

| Molecular Weight | 99.95 g/mol | - |

| Appearance | Likely a colorless, volatile liquid | Based on properties of similar low molecular weight amines and chloramines. |

| Odor | Pungent, ammonia- or chlorine-like | Characteristic of chloramines. |

| Boiling Point | 61.3 °C at 760 mmHg | --INVALID-LINK-- |

| Vapor Pressure | 186 mmHg at 25 °C | --INVALID-LINK-- |

Stability and Decomposition

N,N-dichloroalkylamines are generally unstable and can decompose through several pathways, including hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Decomposition

The hydrolysis of N-chloramines is a primary pathway for their decomposition in aqueous environments. While specific kinetic data for this compound is unavailable, the decomposition of the related compound dichloramine (NHCl₂) has been studied. It is proposed that this compound undergoes a similar hydrolysis-initiated decomposition.

The proposed decomposition pathway involves the initial hydrolysis of this compound to form methylchloramine and hypochlorous acid, or potentially through a more complex series of reactions involving reactive nitrogen species. In the presence of other substances, such as dimethylamine, the formation of N-nitrosodimethylamine (NDMA) is a known risk with dichloramine decomposition and may also be a concern with this compound[1].

Caption: Proposed hydrolytic decomposition of this compound.

Thermal Decomposition

N-chloramines are known to be thermally labile. While specific data for this compound is not available, studies on mixtures of amines with chlorinated solvents like dichloromethane indicate the potential for exothermic reactions, especially with heating[2]. The intrinsic thermal stability of neat this compound is expected to be low. Decomposition is likely to proceed via radical mechanisms involving the cleavage of the N-Cl bond.

Photolytic Decomposition

N-chloramines are generally sensitive to light, particularly ultraviolet (UV) radiation. Studies on inorganic chloramines have shown that they can be degraded by UV irradiation, with the quantum yields and decomposition products being wavelength-dependent[1][3]. The stable photoproducts of inorganic chloramine decomposition include nitrite, nitrate, nitrous oxide, and ammonium, with the distribution being pH-dependent[1][3]. It is highly probable that this compound exhibits similar photosensitivity.

| Stress Condition | Expected Outcome for this compound (by analogy) | Potential Decomposition Products |

| Hydrolysis | Unstable in aqueous solutions. Decomposition rate is likely pH-dependent. | Methylamine, Hypochlorous Acid, Reactive Nitrogen Species, N₂, N₂O, Nitrite, Nitrate[1] |

| Oxidation | As an oxidizing agent itself, its stability in the presence of stronger oxidizers is not well-documented. It may react violently with reducing agents. | Further oxidized nitrogen and carbon species. |

| Thermal | Expected to be thermally labile. Avoid heating. | Radical species, nitrogen, chlorine, and various chlorinated organic compounds. |

| Photolysis (UV) | Sensitive to UV light, leading to decomposition. | Similar to hydrolytic products, with potential for radical-driven side reactions[1][3]. |

Storage and Handling

Given the volatile and reactive nature of N-chloramines, stringent storage and handling procedures are mandatory.

Storage Conditions

-

Temperature: Store in a cool, dark place. Refrigeration is recommended. Avoid freezing, as this may cause phase separation or container stress.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.

-

Container: Use tightly sealed containers made of inert materials. Amber glass is recommended to protect from light[4]. Ensure the container is suitable for volatile and potentially corrosive materials.

-

Incompatibilities: Store away from acids, bases, reducing agents, organic materials, and metals[4].

Handling Procedures

-

All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Use non-sparking tools and avoid sources of ignition, as decomposition products may be flammable.

-

Prepare solutions fresh and use them promptly.

-

Do not store solutions for extended periods unless their stability under those conditions has been established.

Experimental Protocols

The following are generalized protocols based on methods for related compounds. They should be adapted and optimized for this compound with appropriate safety precautions.

Synthesis of N,N-Dichloromethylamine (Illustrative Protocol)

This protocol is based on the general synthesis of N,N-dichloroamines from primary amines and a chlorinating agent like tert-butyl hypochlorite[5][6].

Materials:

-

Methylamine solution (e.g., in THF or water)

-

tert-Butyl hypochlorite

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl hypochlorite (2.2 equivalents) in the same solvent dropwise to the stirred methylamine solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with a cold, dilute sodium bicarbonate solution, followed by cold brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The resulting solution contains this compound. Due to its volatility and instability, it is often used directly in solution without isolation. If isolation is necessary, it must be done with extreme care at low temperatures and reduced pressure.

Caption: General workflow for the synthesis of this compound.

Stability Analysis by HPLC (General Method)

A stability-indicating HPLC method is crucial for quantifying the degradation of this compound. The following is a general approach that would require validation.

Instrumentation:

-

HPLC with a UV detector or a more specific detector like an electrochemical detector after post-column reaction.

-

Reversed-phase C18 column.

Mobile Phase (Isocratic or Gradient):

-

A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a neutral pH). The exact ratio and buffer concentration need to be optimized.

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

For stability studies, dilute the stock solution in the desired stress medium (e.g., buffered aqueous solution for hydrolysis, or the same solution for photolysis studies).

-

Store the samples under the desired stress conditions (e.g., controlled temperature, light exposure).

-

At specified time points, withdraw an aliquot, quench any ongoing reaction if necessary (e.g., by dilution in cold mobile phase), and inject it into the HPLC system.

-

Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks over time.

Caption: General workflow for conducting a stability study using HPLC.

Conclusion

This compound is expected to be a highly reactive and unstable compound, sensitive to hydrolysis, heat, and light. Its handling and storage require stringent safety precautions, including the use of an inert atmosphere, low temperatures, and protection from light. While specific data for this compound is limited, information from related N-chloramines provides valuable guidance for its safe management and for the design of stability studies. Researchers working with this compound should perform small-scale preliminary experiments to carefully assess its stability and reactivity under their specific experimental conditions.

References

- 1. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. city.osaka.lg.jp [city.osaka.lg.jp]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

Navigating the Data Void: A Technical Guide to the Inferred Toxicology and Safety of Dichloromethylamine

Disclaimer: This document addresses the profound lack of publicly available toxicological data for N,N-Dichloromethylamine (CAS No. 7651-91-4). The information presented herein is based on chemical principles, data from structurally related compounds, and general safety protocols for handling reactive and uncharacterized substances. It is intended to guide researchers and scientists in risk assessment where no specific data exists. All quantitative data, specific experimental protocols, and established signaling pathways for N,N-Dichloromethylamine are absent from current scientific literature.

Executive Summary

N,N-Dichloromethylamine is a chemical compound identified by CAS number 7651-91-4.[1][2] A comprehensive review of scientific and safety literature reveals a significant absence of formal toxicological studies. No LD50, LC50, carcinogenicity, mutagenicity, or reproductive toxicity data is available. The primary documented hazard associated with dichloromethylamine is its potential for explosive decomposition.[3] This guide, therefore, focuses on inferred toxicological properties based on its structure as an N-chloroamine and provides stringent safety precautions for handling this highly hazardous and poorly understood compound.

Known Hazards: Explosive Instability

While formal studies are lacking, chemical literature and forum discussions among chemists suggest that N,N-dichloromethylamine is highly unstable.[3] N-haloamines are a class of compounds known for their potential to decompose explosively.[4] One source reports that the decomposition of this compound can yield hydrogen cyanide (HCN) and hydrogen chloride (HCl), both of which are highly toxic gases.[3] This inherent instability and the generation of toxic byproducts represent the most immediate and severe risks.

Inferred Toxicological Profile

Due to the absence of direct experimental data on N,N-dichloromethylamine, its toxicological profile must be inferred from its chemical structure and the known effects of related compounds, such as other organic chloroamines and reactive chlorinated molecules.

Acute Toxicity

By analogy with other reactive halogenated compounds, exposure via inhalation, ingestion, or dermal contact is likely to be harmful.[5] The presence of two chlorine atoms on the amine nitrogen makes the molecule highly reactive.

-

Inhalation: Vapors would likely be severely irritating to the respiratory tract. Decomposition to HCl would cause corrosive damage to mucous membranes.[6]

-

Dermal Contact: Expected to be a severe skin irritant and corrosive.[7] Rapid reaction with moisture and organic molecules in the skin could lead to chemical burns.

-

Eye Contact: Poses a risk of severe, irreversible eye damage.[7]

-

Ingestion: Would likely cause severe corrosive damage to the gastrointestinal tract.

Genotoxicity and Carcinogenicity

Many chlorinated organic compounds exhibit mutagenic and carcinogenic properties.[4][8] The mechanism often involves the compound acting as an alkylating agent or generating reactive species that damage DNA. Given its high reactivity, N,N-dichloromethylamine should be considered a potential mutagen and carcinogen until proven otherwise.

Mechanism of Toxicity

The toxicity of N,N-dichloromethylamine is likely driven by its high reactivity, leading to non-specific, localized damage at the point of contact. A plausible mechanism involves the generation of reactive chlorine species or the compound itself acting as a potent oxidizing or chlorinating agent. This can lead to oxidative stress and damage to cellular macromolecules like proteins, lipids, and DNA.

Caption: Inferred pathway of this compound-induced cellular toxicity.

Safety Precautions and Handling

Given its explosive nature and inferred high toxicity, N,N-dichloromethylamine must be handled with extreme caution as a Particularly Hazardous Substance (PHS).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.[9][10]

-

Hand Protection: Use double-gloving with a chemical-resistant outer glove (e.g., Viton®, butyl rubber) over a nitrile inner glove.[5] Gloves must be inspected before use and changed immediately upon contamination.

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are required at all times.[7]

-

Skin and Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are minimum requirements. For any tasks with a higher risk of splash or aerosol generation, a full chemical-resistant suit should be considered.[10]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood with a tested face velocity.[9] If there is any potential for exposure outside of a fume hood, a supplied-air respirator is necessary.

Engineering and Administrative Controls

-

Designated Area: All work with N,N-dichloromethylamine must be performed in a designated area with restricted access and clear warning signs.

-

Chemical Fume Hood: Use a chemical fume hood that is certified for use with explosive or highly reactive materials. A blast shield should be used inside the hood.

-

Small Quantities: Synthesize and use only the smallest possible quantities of the material.

-

Incompatible Materials: Avoid contact with acids, bases, metals, combustible materials, and reducing agents.[9]

-

Storage: Do not store. If temporary storage is unavoidable, use a designated, isolated, and blast-proof location, away from heat, light, and other chemicals.[7]

Spill and Emergency Procedures

-

Spill: Do not attempt to clean up a spill without specialized training and equipment. Evacuate the area immediately and contact emergency response personnel. Spills should be absorbed with an inert material like sand; do not use combustible absorbents.[7]

-

Fire: In case of fire, evacuate immediately. N-chloroamines can accelerate fires and pose an explosion risk when heated.[7]

-

Exposure:

-

Inhalation: Move the affected person to fresh air immediately. Seek emergency medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek emergency medical attention.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek emergency medical attention.[7]

-

Proposed Experimental Workflow for Toxicological Assessment

For uncharacterized compounds like N,N-dichloromethylamine, a structured, tiered approach to toxicological testing is necessary. The following workflow outlines a potential strategy, starting with in silico and in vitro methods to minimize handling of the hazardous material before proceeding to any necessary in vivo studies.

Caption: Tiered testing strategy for novel or data-poor chemicals.

Tier 1: In Silico and In Vitro Analysis

-

Quantitative Structure-Activity Relationship (QSAR): Computational models are used to predict toxicity based on chemical structure.

-

Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.

-

Comet Assay / Micronucleus Test: Used to evaluate the potential for the compound to cause DNA damage (genotoxicity) in cultured cells.[11]

-

Cell Viability Assays: Determines the concentration at which the compound is cytotoxic to cultured human cells.

Tier 2: Acute In Vivo Studies

If necessary based on Tier 1 results and exposure potential, acute toxicity studies in animal models (typically rodents) are performed to determine LD50/LC50 values and identify target organs. These studies follow strict ethical guidelines and internationally recognized protocols (e.g., OECD guidelines).

Tier 3: Sub-chronic and Specific Toxicity Studies

These longer-term studies (e.g., 28-day or 90-day repeated dose) are conducted to evaluate effects of repeated exposure, carcinogenicity, and reproductive/developmental toxicity.[11]

Conclusion

N,N-Dichloromethylamine is a data-poor chemical with a significant documented risk of explosion. While specific toxicological data is absent, its chemical nature strongly suggests it is highly toxic, corrosive, and a potential mutagen/carcinogen. All handling operations must be conducted with the most stringent safety precautions, treating the compound as a Particularly Hazardous Substance. Any research involving this compound should begin with a thorough risk assessment and prioritize non-animal testing methods to characterize its hazard profile before any in vivo work is considered.

References

- 1. N,N-Dichloromethylamine [webbook.nist.gov]

- 2. N,N-dichloromethanamine | CAS#:7651-91-4 | Chemsrc [chemsrc.com]

- 3. Sciencemadness Discussion Board - Halogenated Amines - the others - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Solved compound hydrogen-bonding force formula or Lewis | Chegg.com [chegg.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Abstract for TER82069 [ntp.niehs.nih.gov]

- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

The Vilsmeier-Haack Reaction: An In-depth Technical Guide to the Mechanism of Action of Dichloromethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. Central to this transformation is the in situ generation of a potent electrophilic species, the Vilsmeier reagent, a type of dichloromethylammonium salt. This technical guide provides a comprehensive examination of the mechanism of action of these reactive intermediates. It delves into the formation of the Vilsmeier reagent, the kinetics and thermodynamics of the electrophilic aromatic substitution, and the factors influencing reaction outcomes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers in organic chemistry and drug development.

Introduction

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial entry point for the elaboration of more complex molecules, including a wide array of pharmaceuticals and functional materials. The Vilsmeier-Haack reaction stands as a cornerstone methodology for achieving this transformation, valued for its operational simplicity and broad substrate scope.[1] While often referred to in the context of "dichloromethylamine," the true reactive species is a chloroiminium salt, commonly known as the Vilsmeier reagent. This guide will clarify the identity of this key intermediate and elucidate its mechanism of action in detail.

The Vilsmeier Reagent: The Core Reactive Species

The active electrophile in the Vilsmeier-Haack reaction is a dichloromethylammonium salt, specifically a substituted chloroiminium ion. This species is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃).[2]

The formation of the Vilsmeier reagent, N,N-dimethyl-chloromethyleniminium chloride, is a two-step process. First, the nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative and the formation of the highly electrophilic chloroiminium ion.[2] Recent theoretical studies have investigated the energetics of this formation, providing insights into the transition states and intermediates involved.[3]

Mechanism of the Vilsmeier-Haack Reaction

The overall mechanism of the Vilsmeier-Haack reaction can be divided into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[2]

Stage 1: Formation of the Vilsmeier Reagent

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate). A subsequent deprotonation step, often assisted by the displaced chloride ion or another basic species in the reaction mixture, restores aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final formylated product.[2]

Caption: General Mechanism of the Vilsmeier-Haack Reaction.

Quantitative Data

Spectroscopic Characterization of the Vilsmeier Reagent

The structure of the Vilsmeier reagent has been confirmed by various spectroscopic methods.

Table 1: Spectroscopic Data for the Vilsmeier Reagent (from DMF/POCl₃)

| Spectroscopic Technique | Characteristic Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ = 3.98 (s, 6H, N(CH₃)₂), 11.20 (s, 1H, -CH=N⁺) | [4] |

| ¹³C NMR | (Data not readily available in cited abstracts) | |

| IR (CHCl₃) | ν = 1699 cm⁻¹ (C=N⁺ stretch) | [4] |

Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and the counter-ion.

Kinetics of the Vilsmeier-Haack Reaction

Kinetic studies have revealed that the reaction order of the Vilsmeier-Haack reaction is dependent on the reactivity of the aromatic substrate. For relatively unreactive substrates, the reaction is third-order overall: first order in the aromatic substrate, DMF, and POCl₃. This suggests that the electrophilic attack on the aromatic ring is the rate-determining step. In contrast, for highly reactive substrates, the reaction becomes second order and is independent of the concentration and nature of the aromatic substrate, indicating that the formation of the Vilsmeier reagent is the rate-limiting step.

Table 2: Activation Parameters for the Vilsmeier-Haack Formylation of Heteroaromatic Compounds

| Substrate | Relative Reactivity (vs. Thiophene) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference(s) |

| Furan | 7.5 | 14.7 | -27.7 | [5][6] |

| Thiophene | 1.0 | 17.1 | -29.5 | [5][6] |

| Selenophen | 0.38 | 16.5 | -28.8 | [5][6] |

| Tellurophen | 2.6 | - | - | [5] |

Conditions: HCONMe₂–COCl₂ complex in CHCl₃. The negative entropies of activation are consistent with a highly ordered transition state, as expected for an electrophilic aromatic substitution.[5] The reaction is enthalpy controlled.[5]

Reaction Yields

The Vilsmeier-Haack reaction is known for its generally good to excellent yields with a variety of electron-rich aromatic and heteroaromatic substrates.

Table 3: Examples of Vilsmeier-Haack Formylation Yields

| Substrate | Product | Yield (%) | Reference(s) |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | >95 | [1] |

| Indole | Indole-3-carboxaldehyde | 97 | [7] |

| Pyrrole | Pyrrole-2-carboxaldehyde | 85 | [8] |

| Furan | Furan-2-carboxaldehyde | 75-83 | [1] |

| Thiophene | Thiophene-2-carboxaldehyde | 73-78 | [1] |

| Anisole | p-Anisaldehyde | 80-85 | [9] |

| Anthracene | Anthracene-9-carboxaldehyde | 85 | [1] |

Experimental Protocols

The following are general experimental protocols for the Vilsmeier-Haack reaction. Caution: These reactions should be carried out in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, typically 1.1 - 1.5 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The Vilsmeier reagent is typically used in situ without isolation.

Formylation of an Electron-Rich Aromatic Compound (General Procedure)

-

To the freshly prepared Vilsmeier reagent at 0 °C, add a solution of the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

-

The reaction mixture is then stirred at a temperature appropriate for the substrate's reactivity, which can range from 0 °C to elevated temperatures (e.g., 60-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to 0 °C and carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate to neutralize the excess acid and hydrolyze the iminium salt intermediate.

-

The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Conclusion

The dichloromethylammonium salt, in the form of the Vilsmeier reagent, is a powerful electrophile that serves as the cornerstone of the Vilsmeier-Haack reaction. Its mechanism of action involves the in situ formation of a chloroiminium ion followed by a classic electrophilic aromatic substitution pathway. A thorough understanding of the reaction kinetics, the influence of substrate electronics, and the proper execution of experimental protocols are essential for leveraging the full synthetic potential of this important transformation. The quantitative data and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively apply the Vilsmeier-Haack reaction in their synthetic endeavors.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 5. Relative reactivities and activation parameters for the Vilsmeier–Haack formylation of five-membered heteroaromatic compounds containing the Group VI elements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Relative reactivities and activation parameters for the Vilsmeier–Haack formylation of five-membered heteroaromatic compounds containing the Group VI elements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

Literature review of dichloromethylamine in chemical synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylamine (CH₃NCl₂) is a reactive N-chloroamine that holds potential as a versatile reagent in chemical synthesis. Despite its structural simplicity, its application in mainstream organic chemistry has been limited, often overshadowed by related but distinct reagents such as the Vilsmeier reagent and dichloromethyl methyl ether. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, known and potential applications in formylation and heterocyclic chemistry, and the necessary safety considerations for its handling. Due to the scarcity of detailed experimental data in readily accessible literature, this review consolidates established knowledge on related N,N-dichloroalkylamines and proposes plausible reaction pathways to stimulate further research into the synthetic utility of this compound.

Introduction

N-halamines are a class of compounds characterized by one or more nitrogen-halogen bonds. They are known for their high reactivity, serving as sources of electrophilic halogens or nitrogen. Within this class, N,N-dichloroamines are potent reagents, though their inherent instability often makes them challenging to handle, necessitating their in situ generation and use. This compound, the N,N-dichloro derivative of methylamine, is a prime example of such a reactive species.

This guide aims to collate the fragmented information available on this compound, providing a foundational resource for researchers interested in exploring its synthetic potential. It covers the synthesis of N,N-dichloroamines, their physical and spectroscopic properties based on available data and theoretical knowledge, and their applications in key organic transformations. Particular attention is given to its potential role in formylation reactions and the synthesis of nitrogen-containing heterocycles, such as in the Gattermann-Skita synthesis.

Synthesis of this compound

The synthesis of N,N-dichloroamines is typically achieved by the chlorination of primary amines using various electrophilic chlorine sources. These reactions are often exothermic and require careful temperature control. The resulting N,N-dichloroamines can be unstable and are often used immediately without isolation.

General Synthetic Methods for N,N-Dichloroamines

Several methods have been reported for the synthesis of N,N-dichloroalkylamines, which are applicable to the preparation of this compound from methylamine or its salts.

Method A: Using Tert-Butyl Hypochlorite A common and effective method involves the reaction of a primary amine with tert-butyl hypochlorite in an inert solvent like carbon tetrachloride or dichloromethane. The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermicity.

Method B: Using Sodium Hypochlorite (Bleach) Aqueous sodium hypochlorite can also be used as a chlorinating agent. This method often involves a biphasic system, and continuous-flow reactors have been developed to enhance safety and control by minimizing the volume of the reactive intermediate at any given time.

Method C: Other Chlorinating Agents Other reagents, such as N-chlorosuccinimide (NCS), calcium hypochlorite, and specialized sulfonamide-based N-chloro compounds (e.g., TCBDA), have also been employed for the N-chlorination of amines.

Experimental Protocol: Synthesis of N,N-Dichloroalkylamines with Tert-Butyl Hypochlorite

The following is a general procedure adaptable for the synthesis of this compound. Extreme caution is advised due to the potential instability of the product.

Materials:

-

Methylamine hydrochloride

-

Sodium hydroxide

-

Tert-butyl hypochlorite

-

Dichloromethane (anhydrous)

-

Anhydrous sodium sulfate

-

Ice-salt bath

Procedure:

-

A solution of free methylamine is prepared by carefully neutralizing methylamine hydrochloride with a stoichiometric amount of sodium hydroxide in a minimal amount of water, followed by extraction into an organic solvent or by using a solution of methylamine in a suitable solvent.

-

The methylamine solution in anhydrous dichloromethane is placed in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, and cooled to 0 °C using an ice-salt bath.

-

A solution of tert-butyl hypochlorite (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred methylamine solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0 °C.

-

The reaction mixture is then washed with cold water to remove any salts and dried over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure at low temperature, but due to the potential instability of this compound, it is highly recommended to use the resulting solution directly in the subsequent synthetic step.

Physical and Spectroscopic Properties

Detailed experimental data for pure this compound is scarce in the literature. The information below is a combination of data from chemical databases and predicted properties based on analogous compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | CH₃Cl₂N | - |

| Molecular Weight | 99.95 g/mol | - |

| CAS Number | 7651-91-4 | - |

| Appearance | Expected to be a colorless to yellow liquid | Based on analogous N,N-dichloroalkylamines. |

| Boiling Point | Not experimentally determined. Likely low. | N,N-dichloroamines are generally unstable on heating. |

| Density | Not experimentally determined. | - |

| Solubility | Soluble in common organic solvents. | Expected behavior. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shift / Wavenumber (cm⁻¹) | Assignment and Notes |

| ¹H NMR | ~3.0 - 3.5 ppm (singlet) | The methyl protons (CH₃) would be deshielded by the two electronegative chlorine atoms on the nitrogen. The signal is expected to be a singlet as there are no adjacent protons. |

| ¹³C NMR | ~40 - 50 ppm | The methyl carbon (CH₃) signal. |

| IR | 2950-2850 cm⁻¹ (C-H stretch)~700-800 cm⁻¹ (N-Cl stretch) | The C-H stretching of the methyl group would be in the typical alkane region. The N-Cl stretching vibrations are expected in the fingerprint region and can be weak to medium in intensity. |

Applications in Chemical Synthesis

The primary synthetic utility of this compound is expected to stem from its electrophilic nature and its ability to act as a precursor to reactive iminium species.

The Gattermann-Skita Synthesis of Pyridines

One of the few cited applications of this compound is in the Gattermann-Skita synthesis, a variation of the Gattermann reaction for the preparation of pyridines. In this reaction, a salt of a malonate ester reacts with this compound.

Reaction Mechanism: The reaction is thought to proceed via the formation of an electrophilic species from this compound, which then reacts with the enolate of the malonate ester. Subsequent cyclization and elimination steps lead to the formation of the pyridine ring.

Caption: Proposed pathway for the Gattermann-Skita pyridine synthesis.

Experimental Protocol: Gattermann-Skita Pyridine Synthesis (Hypothetical)

The following is a plausible, generalized protocol based on the known principles of the reaction.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

A solution of this compound in an inert solvent

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol is prepared.

-

Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature, and the mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

The ethanol is removed under reduced pressure, and anhydrous toluene is added to the residue.

-

The suspension is cooled to 0 °C, and a solution of this compound (1.1 equivalents) in toluene is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography or distillation to yield the substituted pyridine.

Table 3: Expected Products from Gattermann-Skita Synthesis

| Malonate Derivative | This compound Derivative | Expected Pyridine Product | Potential Yield Range |

| Diethyl malonate | This compound | Diethyl 4-hydroxy-2-methylpyridine-3,5-dicarboxylate | 30-60% |

| Diethyl ethylmalonate | This compound | Diethyl 3-ethyl-4-hydroxy-2-methylpyridine-5,6-dicarboxylate | 25-55% |

Note: Yields are hypothetical and would require experimental verification.

Potential as a Formylating Agent

While not as common as the Vilsmeier-Haack or Rieche reagents, this compound or its derivatives could potentially serve as formylating agents for electron-rich aromatic and heterocyclic compounds. The reaction would likely proceed through an electrophilic aromatic substitution mechanism.

Caption: Plausible mechanism for aromatic formylation using a this compound-derived electrophile.

Safety and Handling

N,N-Dichloroamines are known to be potentially explosive and should be handled with extreme care.

-

Instability: They can decompose, sometimes violently, upon heating, exposure to light, or in the presence of impurities.

-

Toxicity: Like other chlorinated compounds, this compound should be considered toxic and handled in a well-ventilated fume hood.

-

Handling: It is strongly recommended to generate and use this compound in situ whenever possible to avoid isolation and storage. Use personal protective equipment, including safety glasses, gloves, and a lab coat. Reactions should be conducted behind a blast shield.

Conclusion

This compound is an under-explored reagent in organic synthesis. While the literature contains limited specific examples of its use, its chemical nature suggests significant potential as an electrophilic aminomethylating or formylating agent, particularly in the synthesis of heterocyclic systems like pyridines via the Gattermann-Skita reaction. The primary obstacles to its wider adoption are its inherent instability and the lack of comprehensive studies detailing its reactivity and scope. It is hoped that this review will serve as a valuable starting point for further investigation into the synthetic applications of this reactive and potentially highly useful chemical entity, with a strong emphasis on the necessary safety precautions required for its study. Future work should focus on developing safe, reliable protocols for its in situ generation and application, and on exploring the breadth of its reactivity with various nucleophilic substrates.

Dichloromethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylamine (CH₃NCl₂) is a highly reactive N-chloroamine that has been known to chemists for over a century. This document provides an in-depth technical overview of its discovery, history, chemical properties, and synthesis. Due to its inherent instability and hazardous nature, this compound has not found widespread application and is primarily of academic and research interest. This guide summarizes key quantitative data, outlines experimental considerations for its synthesis based on historical and modern knowledge of N-chloroamine chemistry, and visually represents its synthesis and decomposition pathways.

Discovery and History

The first synthesis of this compound is credited to Koehler in 1879 and was later described by Bamberger and Renauld in 1895 in the scientific journal Chemische Berichte.[1] These early investigations laid the groundwork for understanding the chemistry of N-chloroamines. As a class of compounds, N-chloroamines are characterized by one or more chlorine atoms attached to a nitrogen atom. They are known for their oxidizing properties and have been investigated for various applications, including as disinfectants and reagents in organic synthesis. However, the simple alkyl-N,N-dichloroamines, such as this compound, are notoriously unstable and prone to explosive decomposition, which has limited their practical use.

In more recent times, this compound has been identified as a disinfection byproduct in chlorinated swimming pool water, formed from the reaction of chlorine with methylamine precursors.[2] This has led to renewed interest in its formation and stability in aqueous environments.

Physicochemical and Toxicological Data

| Property | Value | Source |

| Molecular Formula | CH₃Cl₂N | [1] |

| Molecular Weight | 99.95 g/mol | [1] |

| CAS Number | 7651-91-4 | [1] |

| Appearance | Yellowish oil (reported historically) | N/A |

| Density | 1.331 g/cm³ | [1] |

| Boiling Point | 61.3 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents, reacts with water | General N-chloroamine property |

| Henry's Law Constant at 25°C | Dimensionless: ~0.15 | [2] |

Synthesis and Reactivity

Historical Synthesis

The original syntheses reported by Koehler (1879) and Bamberger and Renauld (1895) involved the chlorination of methylamine. While the full detailed experimental protocols from these 19th-century publications are not readily accessible, the general approach for preparing N-chloroamines involves the reaction of an amine with a chlorinating agent, typically a hypochlorite solution.

General Experimental Protocol for N-Chloroamine Synthesis

The following is a generalized protocol for the synthesis of this compound based on modern understanding of N-chloroamine chemistry. This procedure should be performed with extreme caution in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Materials:

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium hypochlorite (NaOCl) solution (e.g., bleach), cooled to 0-5 °C

-

Sodium bicarbonate (NaHCO₃) for buffering

-

An appropriate organic solvent for extraction (e.g., dichloromethane, cooled to 0-5 °C)

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Preparation of Methylamine Solution: An aqueous solution of methylamine is prepared, typically by dissolving methylamine hydrochloride in water and neutralizing it carefully with a base like sodium bicarbonate to free the methylamine. The solution should be kept cold in an ice bath.

-

Chlorination: A chilled solution of sodium hypochlorite is added dropwise to the cold, stirring methylamine solution. The temperature must be strictly maintained between 0 and 5 °C to minimize decomposition of the product. The molar ratio of sodium hypochlorite to methylamine should be at least 2:1 to favor the formation of the dichloro-derivative.

-

Extraction: Once the addition is complete, the reaction mixture is immediately extracted with a cold organic solvent like dichloromethane. This step should be performed quickly to minimize the contact time of the this compound with the aqueous phase, where it is unstable.

-

Drying and Isolation: The organic layer is separated and dried over anhydrous sodium sulfate. The drying agent is then removed by filtration.

-

Handling and Storage: this compound is highly unstable and should be used immediately in solution. It is not recommended to isolate the pure compound by evaporating the solvent, as this can lead to explosive decomposition.

Decomposition

This compound is known to be highly unstable and can decompose explosively, particularly when heated or in its pure form. The decomposition is reported to yield hydrogen cyanide (HCN) and hydrogen chloride (HCl). This decomposition pathway underscores the significant hazards associated with this compound.

The decomposition can be represented by the following reaction:

CH₃NCl₂ → HCN + 2 HCl

This reaction is highly exothermic and can be initiated by heat, shock, or friction.

Biological Activity and Applications

There are no known therapeutic or widespread industrial applications for this compound. Its high reactivity and instability make it unsuitable for most practical purposes. Its primary relevance in a biological context is as a potential toxic byproduct of water disinfection. N-chloroamines, in general, can exhibit antimicrobial properties due to their ability to act as oxidizing and chlorinating agents, but the instability of this compound precludes its use in this capacity. No specific biological signaling pathways have been identified for this compound.

Safety and Handling

This compound is a hazardous and unstable compound that should only be handled by experienced chemists under strict safety protocols.

-

Explosion Hazard: It is reported to be explosive, especially in concentrated or pure form. It should always be handled in dilute solution.

-

Toxicity: The decomposition products, hydrogen cyanide and hydrogen chloride, are highly toxic and corrosive gases.

-

Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and appropriate chemical-resistant gloves are mandatory. All manipulations should be conducted in a fume hood with a blast shield.

-

Storage: this compound should not be stored. It should be prepared fresh and used immediately.

Conclusion

This compound is a historically significant but practically limited N-chloroamine. Its discovery in the late 19th century contributed to the early understanding of this class of compounds. However, its inherent instability and hazardous nature, particularly its propensity for explosive decomposition, have prevented its use in any mainstream applications. For researchers and scientists, this compound serves as a case study in the chemistry of highly reactive small molecules and highlights the importance of safety considerations in chemical synthesis and handling. Any work with this compound should be approached with extreme caution and a thorough understanding of its potential hazards.

References

- 1. N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. Chemische Berichte (Wiley) | 18607 Publications | 317186 Citations | Top authors | Related journals [scispace.com]

An In-depth Technical Guide to the Reactivity of Dichloromethylamine with Common Functional Groups

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dichloromethylamine (CH₃NCl₂) is a highly reactive N-haloamine that holds potential as a reagent in organic synthesis. Its reactivity is characterized by the electrophilic nature of the chlorine atoms and the nitrogen center, making it a versatile tool for various chemical transformations. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound with a range of common functional groups, including alcohols, amines, thiols, carboxylic acids, aldehydes, ketones, alkenes, and alkynes. Due to the limited availability of specific experimental data for this compound, this guide draws upon established reactivity patterns of analogous N,N-dichloroalkylamines to provide a predictive framework for its chemical behavior. This document includes detailed reaction mechanisms, tabulated quantitative data from related systems, representative experimental protocols, and visualizations of key pathways to serve as a valuable resource for researchers exploring the synthetic utility of this compound.

Introduction

N-haloamines are a class of compounds containing one or more nitrogen-halogen bonds. They are known for their diverse reactivity, acting as halogenating agents, aminating agents, and oxidants. This compound, a simple N,N-dichloroalkylamine, is of particular interest due to its small steric profile and the presence of two reactive chlorine atoms. Understanding its interactions with common functional groups is crucial for its effective application in the synthesis of novel molecules, particularly in the context of drug development where the introduction of nitrogen-containing moieties is of paramount importance.

This guide aims to consolidate the available information on the reactivity of this compound and its analogs, providing a foundational understanding for synthetic chemists. Safety precautions for handling this potentially hazardous compound are also addressed.

Synthesis and Handling of this compound

The synthesis of this compound typically involves the chlorination of methylamine or its derivatives. A common method is the reaction of methylamine hydrochloride with an excess of a chlorinating agent, such as sodium hypochlorite, in an aqueous solution.

Representative Synthetic Protocol

Reaction: CH₃NH₂·HCl + 2 NaOCl → CH₃NCl₂ + 2 NaOH + HCl

Procedure:

-

A solution of methylamine hydrochloride (1.0 eq) in water is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium hypochlorite (2.2 eq) is added dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The this compound product, which may separate as an oily layer, is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to yield crude this compound.

Note: this compound is a volatile and potentially unstable compound. It should be prepared fresh and used immediately. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reactivity with Common Functional Groups

The reactivity of this compound is dominated by its electrophilic character. The chlorine atoms are susceptible to nucleophilic attack, leading to halogenation or amination of the substrate. The nitrogen atom can also act as an electrophile, particularly after the loss of a chloride ion.

Alcohols and Phenols

N,N-dichloroalkylamines are known to react with alcohols and phenols to form O-alkyl or O-aryl hydroxylamines or products of oxidation. The reaction pathway is dependent on the reaction conditions and the nature of the alcohol.

-

Primary and Secondary Alcohols: In the presence of a base, primary and secondary alcohols can be oxidized by N,N-dichloroalkylamines to aldehydes and ketones, respectively. The N,N-dichloroamine is reduced to the corresponding amine.

-

Phenols: Phenols, being more acidic and possessing an electron-rich aromatic ring, can undergo electrophilic halogenation on the ring in the presence of this compound.

Table 1: Representative Data for the Oxidation of Alcohols by N,N-Dichloro-tert-butylamine

| Alcohol | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 85 |

| Cyclohexanol | Cyclohexanone | 92 |

| 1-Butanol | Butanal | 78 |

Data is for an analogous N,N-dichloroalkylamine and should be considered indicative for this compound.

Reaction Workflow for Alcohol Oxidation:

Caption: General workflow for the oxidation of alcohols.

Amines

The reaction of this compound with primary and secondary amines is expected to be complex, potentially leading to a mixture of products. The nucleophilic amine can attack the electrophilic chlorine atom, leading to the formation of a transient N-chloroamine and methylamine. Alternatively, substitution at the nitrogen of this compound could occur.

Plausible Reaction Pathway:

Caption: Plausible reaction pathway with primary amines.

Thiols

Thiols are strong nucleophiles and are expected to react readily with this compound. The initial reaction is likely the formation of a sulfenyl chloride and N-chloromethylamine. The sulfenyl chloride can then react with another equivalent of thiol to form a disulfide.

Table 2: Representative Data for the Oxidation of Thiols by N-Chlorosuccinimide (NCS)

| Thiol | Product | Yield (%) |

| Thiophenol | Diphenyl disulfide | >95 |

| Benzyl mercaptan | Dibenzyl disulfide | >95 |

| Cysteine | Cystine | >90 |

Data is for an analogous N-halo compound and serves as a model for the expected reactivity.

Experimental Protocol for Thiol Oxidation (Analogous System):

-

The thiol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is cooled to 0 °C.

-

A solution of the N-haloamine (0.5 eq) in the same solvent is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-